molecular formula C14H18BF3O3 B13473035 4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13473035
M. Wt: 302.10 g/mol
InChI Key: PQOCYUNLWVVGGG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of pinacolborane and a suitable aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation reactions.

    Boronic Acids: Formed through reduction reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . This compound targets specific molecular pathways, enabling the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which enhances its reactivity and stability compared to other boronic esters . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-8-10(6-7-11(9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCYUNLWVVGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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